

# Acumapimod in AECOPD: A Comparative Analysis of Clinical Trial Data

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## Compound of Interest

Compound Name: *Acumapimod*

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**Acumapimod**, an oral p38 mitogen-activated protein kinase (MAPK) inhibitor, has been investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This guide provides a comparative analysis of the clinical trial data for **Acumapimod** and other p38 MAPK inhibitors in patients with COPD, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

## Comparative Efficacy and Safety of p38 MAPK Inhibitors in COPD

The following tables summarize the available clinical trial data for **Acumapimod** and comparator p38 MAPK inhibitors, PH-797804 and Losmapimod, in patients with COPD.

## Patient Demographics and Baseline Characteristics

Characteristic	Acumapimod (NCT01332097)	Acumapimod (NCT02700919)	PH-797804 (NCT00559910)	Losmapimod (NCT01218126)
Number of Patients	183	282	230	602
Age (mean, years)	62	Not Reported	64.1	Not Reported
Sex (% male)	80%	Not Reported	68-79% (across doses)	Not Reported
FEV1 (% predicted, mean)	Not Reported	Not Reported	53.6-56.0 (across doses)	Not Reported
Smoking Status	All Caucasian	Not Reported	Current or previous smokers	Current or previous smokers

## Efficacy Outcomes

Endpoint	Acumapimod (NCT01332097)	Acumapimod (NCT02700919)	PH-797804 (NCT00559910)	Losmapimod (NCT01218126)
Primary Endpoint	Improvement in FEV1 vs. placebo at Day 5 (single doses) and Day 10 (repeated doses)	Change from baseline in FEV1 to Day 7	Change from baseline in trough FEV1 vs. placebo after 6 weeks	Change in 6-minute walking distance at week 24
Change in FEV1 (Liters)	75mg repeat-dose vs. Placebo (Day 8):+0.152 (95% CI: 0.021, 0.283; p=0.022) [1][2]	High Dose vs. Placebo (Day 7):+0.084 (p=0.012)Low Dose vs. Placebo (Day 7):+0.115 (p≤0.001)[3]	3mg vs. Placebo (Week 6):+0.086 (95% Bayesian CI: 0.008, 0.164)6mg vs. Placebo (Week 6):+0.093 (95% CI: 0.018, 0.166) [4]	No significant improvement in exercise tolerance or lung function[5]
Secondary Efficacy Outcomes	Mean change in FEV1 AUC from baseline to Day 14 (75mg repeat-dose) was significantly higher vs. placebo (p=0.02) and prednisone (p=0.01)[1][2]	Significant reduction of >50% in clinical treatment failures in the high dose group vs. placebo at days 90-150 (p≤0.027 to 0.05)[3]	Improvement in the baseline dyspnoea index/transition dyspnoea index total focal score at week 6 for 3mg and 6mg doses[4]	A statistically significant improvement in post-bronchodilator FEV1 was seen at Week 26 with losmapimod treatment versus placebo (p = 0.007) in a separate study. [6]

## Safety Profile: Adverse Events

Adverse Event (AE) Profile	Acumapimod (NCT01332097)	Acumapimod (NCT02700919)	PH-797804 (NCT00559910)	Losmapimod (NCT01218126)
Overall AE Incidence	54% of patients experienced at least one AE[4]	Generally safe and well tolerated[3]	Well tolerated at all doses studied[4]	Safety profile was much the same in each group[5]
Most Common AEs	COPD exacerbation (27% in placebo, 24% in 75mg repeat-dose), fecal occult blood, nasopharyngitis[4]	Not detailed	Not detailed	Drug-related AEs more common with 7.5mg (13%) and 15mg (13%) than placebo (7%)[5]
Serious AEs (SAEs)	15 SAEs in 13 patients, none suspected to be related to Acumapimod. 6 deaths, none considered related to study drug[4]	No drug-induced liver injuries, two cases of mild acneiform rash which fully resolved[3]	Not detailed	Most common SAEs were COPD exacerbation and pneumonia[5]

## Experimental Protocols

### Acumapimod Phase II a (NCT01332097) Methodology

- Study Design: A Phase II, double-blind, randomized, placebo-controlled, dose-exploration study in patients with moderate or severe AECOPD.[1]
- Patient Population: 183 patients with a diagnosis of moderate or severe AECOPD.[1]
- Inclusion/Exclusion Criteria: Key inclusion criteria included a clinical diagnosis of AECOPD. Exclusion criteria included use of oral or intravenous corticosteroids within 30 days of

randomization, clinical or radiological evidence of pneumonia, and elevated liver enzymes.[4]

- Intervention: Patients were randomized to receive single-dose **Acumapimod** (20 mg or 75 mg) on Day 1, repeated single-dose **Acumapimod** (20 mg or 75 mg) on Days 1 and 6, oral prednisone 40 mg (10 days), or placebo.[1]
- Efficacy Assessment: The primary outcome was the improvement in forced expiratory volume in 1 second (FEV1) versus placebo at Day 5 for single doses and Day 10 for repeated doses. Spirometry was performed at baseline and at specified follow-up days, adhering to American Thoracic Society/European Respiratory Society (ATS/ERS) standards. [1][7]
- Definition of Clinical Endpoints: An exacerbation was defined as an acute worsening of respiratory symptoms requiring a change in treatment.[8]

## Acumapimod Phase II b (AETHER - NCT02700919)

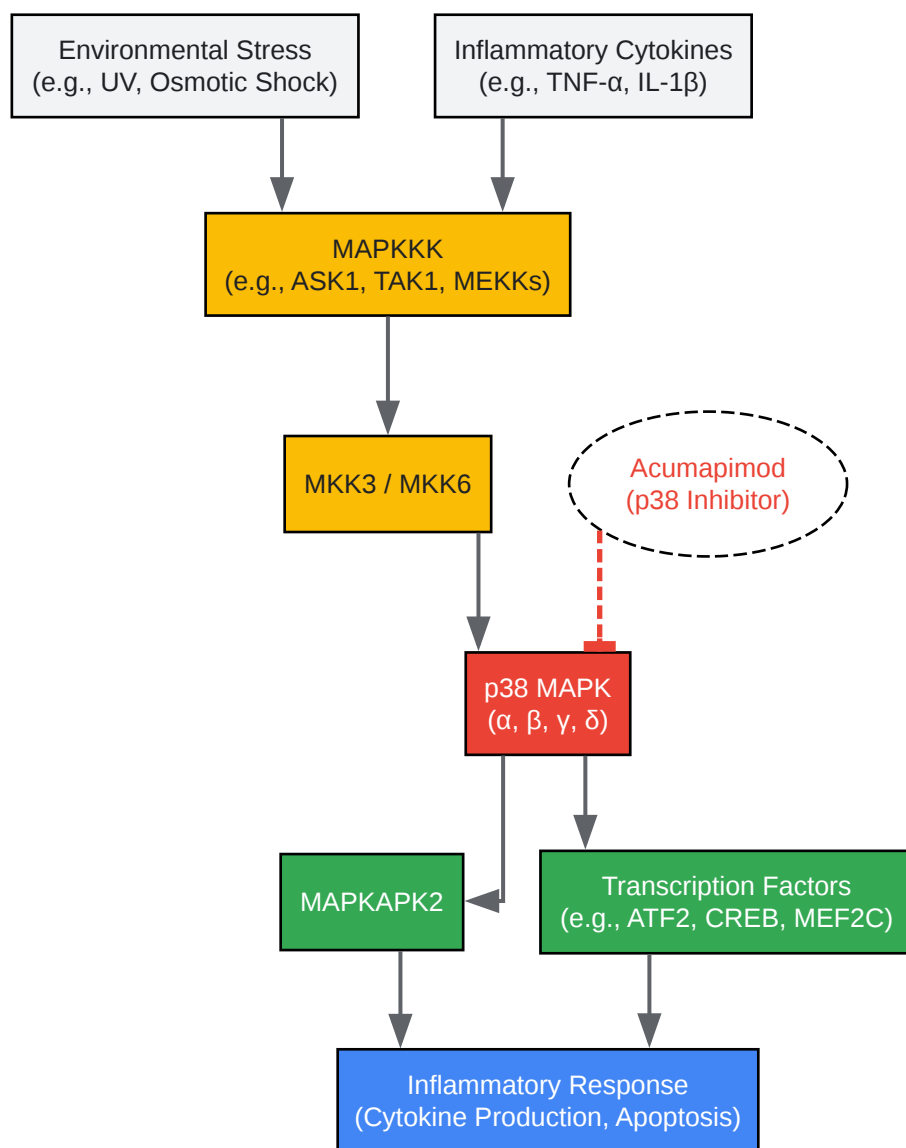
### Methodology

- Study Design: A Phase II, randomized, multinational, double-blind, placebo-controlled study. [3]
- Patient Population: 282 patients with AECOPD requiring hospitalization.[3]
- Intervention: Two dose regimens of **Acumapimod** or placebo were administered over 5 days in addition to standard of care.[3]
- Efficacy Assessment: The primary endpoint was the change from baseline in FEV1 to Day 7. Longer-term outcomes, including treatment failures and recurrent exacerbations, were followed up to week 26.[3]
- Definition of Clinical Endpoints: "Clinical Treatment Failure" was a composite endpoint that included the requirement for additional antibiotics or corticosteroids, COPD rehospitalization, or death.[3]

### Visualizations

#### p38 MAPK Signaling Pathway

The diagram below illustrates the p38 MAPK signaling pathway, a key regulator of inflammation. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream targets involved in the inflammatory response.

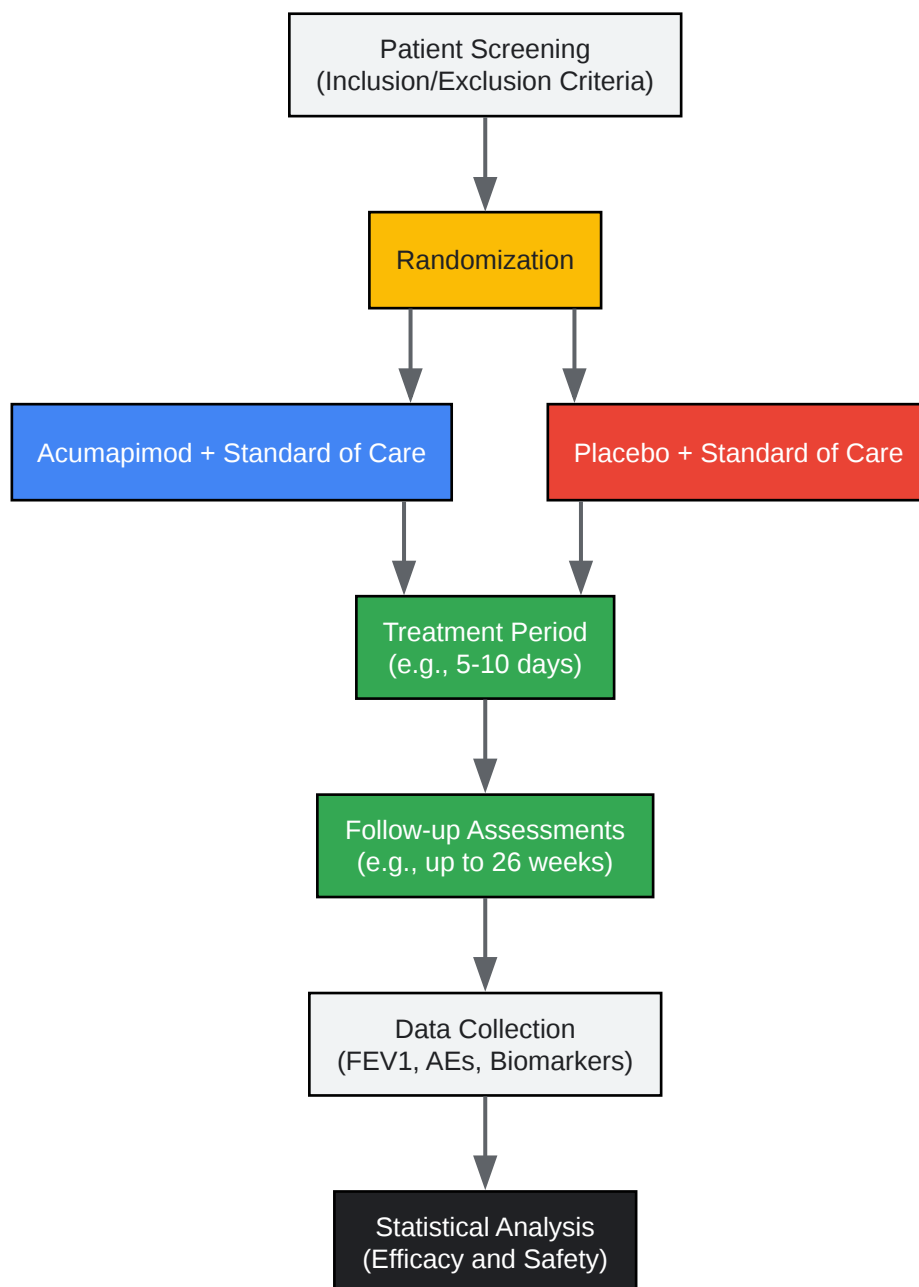


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Caption: The p38 MAPK signaling cascade and the point of inhibition by **Acumapimod**.

## Acumapimod AECOPD Clinical Trial Workflow

The following diagram outlines the typical workflow of a clinical trial for **Acumapimod** in patients with acute exacerbations of COPD, from patient screening to data analysis.



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Caption: A simplified workflow of the **Acumapimod** clinical trials in AECOPD patients.

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